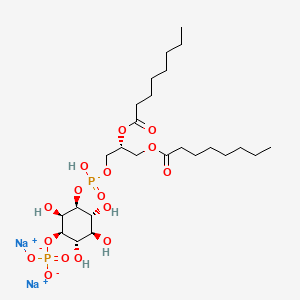
Sirt4-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sirt4-IN-1 is a selective inhibitor of the mitochondrial sirtuin 4 (Sirt4) enzyme. Sirtuins are a family of nicotinamide adenine dinucleotide (NAD+)-dependent deacylases that play crucial roles in regulating cellular metabolism, aging, and various diseases. Sirt4, in particular, is involved in the regulation of mitochondrial metabolism and has been implicated in several age-related disorders, including type 2 diabetes, cardiac hypertrophy, non-alcoholic fatty liver disease, obesity, and cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sirt4-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for sirtuin inhibitors often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Sirt4-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Sirt4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of Sirt4 and its role in cellular metabolism.
Biology: Investigates the role of Sirt4 in mitochondrial function, aging, and metabolic regulation.
Medicine: Explores the potential therapeutic applications of Sirt4 inhibition in treating age-related diseases, cancer, and metabolic disorders.
作用機序
Sirt4-IN-1 exerts its effects by selectively inhibiting the enzymatic activity of Sirt4. Sirt4 is known to deacetylate and ADP-ribosylate specific substrate proteins, thereby regulating their function. By inhibiting Sirt4, this compound disrupts these post-translational modifications, leading to altered cellular metabolism and signaling pathways. The molecular targets and pathways involved include the regulation of glutamine metabolism, fatty acid oxidation, and insulin secretion .
類似化合物との比較
Similar Compounds
Sirt1-IN-1: Inhibits Sirt1, another member of the sirtuin family, involved in cellular stress responses and aging.
Sirt2-IN-1: Inhibits Sirt2, which plays a role in cell cycle regulation and neurodegeneration.
Sirt3-IN-1: Inhibits Sirt3, involved in mitochondrial function and oxidative stress response.
Uniqueness of Sirt4-IN-1
This compound is unique in its selective inhibition of Sirt4, which is primarily localized in the mitochondria and has distinct enzymatic activities compared to other sirtuins. This selectivity allows for targeted studies of Sirt4’s role in mitochondrial metabolism and its potential as a therapeutic target for age-related diseases and metabolic disorders .
特性
分子式 |
C19H13N5O6S3 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13N5O6S3/c25-15(10-31-19-21-14-4-2-1-3-13(14)17(26)23-19)22-18-20-9-16(32-18)33(29,30)12-7-5-11(6-8-12)24(27)28/h1-9H,10H2,(H,20,22,25)(H,21,23,26) |
InChIキー |
YTBFFDIRVSEDTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



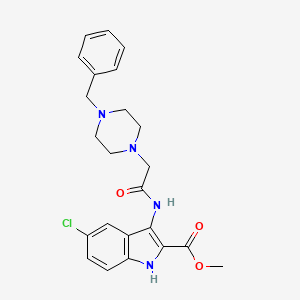
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)
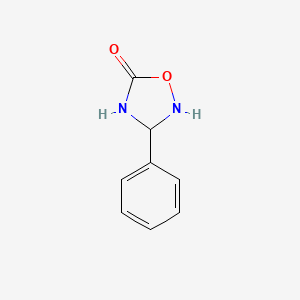

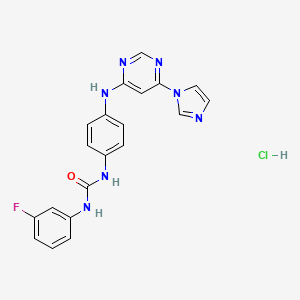
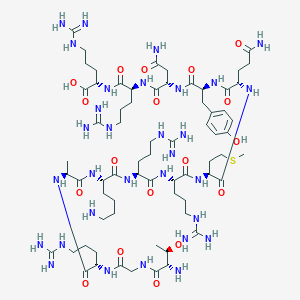

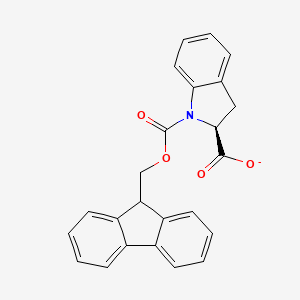
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
